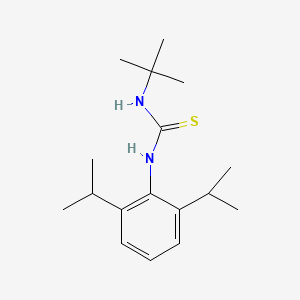

Diafenthiuron (Impurity)

Description

BenchChem offers high-quality Diafenthiuron (Impurity) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diafenthiuron (Impurity) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H28N2S |

|---|---|

Molecular Weight |

292.5 g/mol |

IUPAC Name |

1-tert-butyl-3-[2,6-di(propan-2-yl)phenyl]thiourea |

InChI |

InChI=1S/C17H28N2S/c1-11(2)13-9-8-10-14(12(3)4)15(13)18-16(20)19-17(5,6)7/h8-12H,1-7H3,(H2,18,19,20) |

InChI Key |

VKVCKYFGVDCTAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NC(C)(C)C |

Origin of Product |

United States |

Classification and Identification of Diafenthiuron Impurities

Photodegradation Pathways

Sunlight plays a significant role in the breakdown of diafenthiuron (B39198). wikipedia.orgresearchgate.net Direct photolysis is a major degradation pathway. researchgate.netnih.govsigmaaldrich.com Exposure to sunlight transforms diafenthiuron into two primary products: 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (CGA-140408) and subsequently into 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxy-phenyl)urea (CGA-177960). nih.govsigmaaldrich.comcapes.gov.br The carbodiimide (B86325) derivative, CGA-140408, is considered the active agent responsible for the biological activity of diafenthiuron. researchgate.net

The rate of photodegradation can be influenced by environmental factors. For instance, the presence of substances like humic acid and acetone (B3395972) in water can enhance the photodegradation of both diafenthiuron and its degradation products. nih.govsigmaaldrich.com The process appears to involve oxygen radical-mediated reactions, as the photolysis is inhibited by radical quenchers and de-aeration. nih.govebi.ac.uk

Hydrolysis Pathways

Diafenthiuron can also be broken down by hydrolysis, a chemical reaction with water. The rate of hydrolysis is dependent on the pH of the aqueous media. apvma.gov.au While specific pathways for diafenthiuron are not extensively detailed in the provided results, hydrolysis is a recognized degradation route for many pesticides. nih.gov For some pesticides, hydrolysis can be a significant factor in their environmental persistence. apvma.gov.au

Microbial Degradation Mechanisms

Microorganisms in the soil and water can play a role in the degradation of diafenthiuron, although specific microbial degradation pathways for this compound are not extensively detailed in the provided search results. Generally, microbial degradation of pesticides can occur through various enzymatic reactions, including hydrolysis and oxidation. frontiersin.org Fungi, in particular, are known to produce enzymes like lytic enzymes, esterase, oxidoreductase, and cytochrome P450, which can break down pesticide residues into less toxic substances. nih.gov Co-metabolism, where microorganisms degrade a substance they cannot use as a primary energy source, is a common mechanism in pesticide biodegradation. nih.gov The effectiveness of microbial degradation can be influenced by environmental conditions such as pH and temperature, which affect microbial growth and enzyme activity. mdpi.com While diazinon, another pesticide, is known to be degraded by various microbial strains, specific microorganisms responsible for diafenthiuron degradation require further research. frontiersin.org

Formation Pathways and Mechanisms of Diafenthiuron Impurities

Environmental and Biotic Degradation Mechanisms

Enzymatic Transformation Pathways

The biotransformation of diafenthiuron (B39198) into its impurities is a critical aspect of its metabolic fate. This process is primarily mediated by specific enzyme systems within organisms.

Role of Cytochrome P450-Dependent Monooxygenases

Cytochrome P450-dependent monooxygenases (P450s) play a crucial role in the metabolism of diafenthiuron. nih.govresearchgate.net These versatile enzymes are involved in the oxidative transformation of a wide range of xenobiotics. researchgate.netnih.gov In the case of diafenthiuron, which is a propesticide, P450 enzymes facilitate its conversion into the biologically active carbodiimide (B86325) derivative. nih.govwikipedia.org This activation is a key step, as the parent thiourea (B124793) compound is not the primary active agent. nih.gov

In-vitro studies using microsomes from various vertebrate livers (such as rat, mouse, pig, and fish) and insect tissues have demonstrated that the formation of diafenthiuron metabolites is dependent on the presence of NADPH and active microsomes, which is a characteristic feature of P450-mediated reactions. nih.gov The metabolic pathways can vary between species. For instance, microsomes from pig and bovine sources almost exclusively produce the carbodiimide, while rat and mouse microsomes also generate a p-hydroxydiafenthiuron, an inactivated product. nih.gov This enzymatic action highlights a mechanism that can contribute to the selective toxicity of the compound. nih.govresearchgate.net The general reaction involves the P450 enzyme system catalyzing the oxidation of the parent compound. nih.govpharmaffiliates.com

Role of FAD-Dependent Monooxygenases

Alongside P450s, Flavin-adenine dinucleotide (FAD)-dependent monooxygenases (FMOs) are also implicated in the metabolic transformation of diafenthiuron. nih.govwikipedia.org These enzymes are known to catalyze a variety of oxidation reactions, including the oxidation of heteroatoms like sulfur. nih.govnih.gov

The transformation of diafenthiuron to its active carbodiimide form can proceed through an S-oxidation pathway. wikipedia.org It is suggested that FMOs may be involved in a step following the initial sulfoxidation of the thiourea group. nih.gov The sulfoxide (B87167) has been identified as a precursor to the carbodiimide. nih.gov This indicates a multi-step enzymatic process where both P450 and FAD-dependent monooxygenases may act sequentially or in parallel to generate the active metabolite and other subsequent impurities. nih.govwikipedia.org

Factors Influencing Impurity Formation and Degradation

The stability of diafenthiuron and the formation of its impurities are significantly influenced by external factors, including environmental conditions, the surrounding medium (matrix), and the specifics of its formulation and handling.

Environmental Factors (Light, Temperature, pH)

Environmental conditions are primary drivers of the abiotic degradation of diafenthiuron, leading to the formation of various impurities.

Light: Sunlight is a major factor in the degradation of diafenthiuron. nih.govresearchgate.net Direct photolysis efficiently converts the parent thiourea into its corresponding carbodiimide impurity (CGA-140408). nih.govresearchgate.netnih.govsigmaaldrich.com This carbodiimide is itself unstable in sunlight and is further phototransformed into a more stable urea (B33335) derivative (CGA-177960). wikipedia.orgnih.govsigmaaldrich.com This light-driven degradation appears to be a principal pathway for diafenthiuron's breakdown in the environment. nih.govresearchgate.net The process can be accelerated in the presence of oxygen, suggesting that oxygen radical-mediated reactions are involved. nih.gov

Temperature: Temperature influences the rate of chemical reactions, including the degradation of pesticides. nih.govorst.eduacs.org For diafenthiuron, hydrolysis studies show a clear temperature dependence. As shown in the table below, the half-life of diafenthiuron in water decreases as the temperature increases, indicating faster degradation at higher temperatures. apvma.gov.au For example, at a neutral pH of 7, the calculated half-life at 20°C is 34.7 days, which decreases with rising temperature. apvma.gov.au

pH: The pH of the surrounding medium, particularly water, has a significant impact on the hydrolytic stability of diafenthiuron. usu.eduumass.edumsu.edu Generally, many pesticides degrade more rapidly in alkaline conditions (pH > 7). usu.edumsu.edu Diafenthiuron is most stable in neutral to slightly acidic conditions and degrades much faster under strongly acidic or alkaline conditions. apvma.gov.au This is evident from its hydrolysis half-lives, which are shortest at very low and very high pH values. apvma.gov.au However, in some complex matrices like broccoli, altering the pH during extraction did not appear to prevent degradation, suggesting other mechanisms may be dominant in such specific contexts. eurl-pesticides.eu

Table 1: Influence of Environmental Factors on Diafenthiuron Degradation

| Factor | Condition | Half-life (t½) | Finding | Source(s) |

|---|---|---|---|---|

| Light | Sunlight (in aqueous solution) | Not specified | Major degradation pathway, forms carbodiimide (CGA-140408) and then urea (CGA-177960) impurities. | nih.gov, wikipedia.org, researchgate.net |

| Temperature | 20°C (at pH 7) | 34.7 days (calculated) | Degradation rate increases with temperature. | apvma.gov.au |

| 30°C (at pH 7) | 18.2 days (experimental) | Degradation rate increases with temperature. | apvma.gov.au | |

| pH | pH 1 | < 1 day | Unstable in strong acid. | apvma.gov.au |

| pH 5 | 55.4 days | Relatively stable in acidic conditions. | apvma.gov.au | |

| pH 7 | 34.7 days | Most stable in neutral conditions. | apvma.gov.au | |

| pH 9 | 12.3 days | Degradation accelerates in alkaline conditions. | apvma.gov.au | |

| pH 13 | < 1 day | Unstable in strong alkali. | apvma.gov.au |

Matrix Effects (Soil, Water, Plant Tissues)

The medium in which diafenthiuron is present significantly affects its degradation rate and the types of impurities formed.

Soil: In soil, diafenthiuron and its primary metabolites exhibit strong sorption to soil particles. sunsagro.com Degradation in soil environments is generally rapid. sunsagro.comherts.ac.uk Reported half-lives in soil are typically short, ranging from less than one hour to a few days. sunsagro.com For instance, one field study reported a half-life of 5.94 days in soil. nih.gov The rapid degradation suggests a low potential for accumulation in the soil environment. apvma.gov.au

Water: Diafenthiuron degrades readily in aquatic systems, although its persistence can be variable. apvma.gov.au The degradation in water is influenced by photolysis, pH, and temperature as previously discussed. nih.govapvma.gov.au The primary degradation products in water are the carbodiimide and urea derivatives. wikipedia.orgnih.gov While diafenthiuron has low water solubility, its presence in water bodies through spray drift can lead to the formation of these impurities. wikipedia.orgapvma.gov.au The half-life in aerobic aquatic systems has been reported to be around 18 days. apvma.gov.au

Plant Tissues: The metabolism and degradation of diafenthiuron in plants can be complex. sunsagro.com The compound is taken up by plants, where it is metabolized into various products. researchgate.netsunsagro.com The rate of degradation can be quite rapid in some plants; a study on pakchoi found a half-life of just 1.27 days. nih.gov In other crops like cotton, tomatoes, and apples, a complex pattern of metabolism is observed. sunsagro.com Studies on green chilli and cardamom have also determined dissipation patterns and half-lives, which ranged from approximately 1.4 to 2.8 days. researchgate.netentomoljournal.com The degradation during extraction from plant matrices like broccoli has been noted to be a significant analytical challenge, indicating the presence of matrix-specific factors, possibly enzymatic, that accelerate breakdown. eurl-pesticides.eueurl-pesticides.eu

Table 2: Degradation of Diafenthiuron in Various Matrices

| Matrix | Half-life (t½) | Key Findings | Source(s) |

|---|---|---|---|

| Soil | <1 h to 5.94 days | Rapid degradation, strong sorption to particles. | sunsagro.com, nih.gov |

| Water | ~18 days (aerobic) | Degradation via photolysis and hydrolysis. | apvma.gov.au |

| Pakchoi | 1.27 days | Rapid dissipation in plant tissue. | nih.gov |

| Green Chilli | 1.35 days | Residues dissipated rapidly. | entomoljournal.com |

| Cardamom | 2.0 to 2.8 days | Dissipation observed in green capsules. | researchgate.net |

Formulation and Processing Conditions

The type of formulation and the conditions during processing and analysis can influence the stability of diafenthiuron and its impurity profile.

Diafenthiuron is available in several formulation types, including suspension concentrates (SC), wettable powders (WP), water dispersible granules (WDG), and emulsifiable concentrates (EC). sunsagro.comherts.ac.uk The excipients and other components within these formulations can potentially interact with the active ingredient, affecting its stability over time.

Processing conditions, such as temperature during synthesis or extraction, can also play a role. The synthesis of diafenthiuron involves reaction steps at elevated temperatures (50-150°C), which could influence the formation of process-related impurities. google.com Furthermore, the degradation of diafenthiuron has been observed to be a significant issue during sample preparation for analysis, particularly in certain plant matrices. eurl-pesticides.eueurl-pesticides.eu Studies have shown that degradation during extraction is not necessarily pH-dependent but can be mitigated by performing the extraction at colder temperatures or by adding antioxidants like tocopherol. eurl-pesticides.eueurl-pesticides.eu This suggests that oxidative processes contribute to its degradation, which can be triggered by matrix components and processing conditions like exposure to air and light during analysis. eurl-pesticides.eu Known impurities of diafenthiuron include its carbodiimide and urea derivatives, as well as structural isomers and other related substances that may arise during synthesis or degradation. pharmaffiliates.comsriramchem.comsriramchem.comgoogle.com

Advanced Analytical Methodologies for Diafenthiuron Impurity Analysis

Sample Preparation Techniques for Impurity Profiling

Effective sample preparation is a critical first step to isolate Diafenthiuron (B39198) and its impurities from interfering matrix components, thereby enhancing the sensitivity and reliability of subsequent analyses.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for pesticide residue analysis in a wide array of matrices. nih.govresearchgate.netyoutube.com It involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a salting-out partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup. researchgate.netchromatographyonline.comsigmaaldrich.com

The standard QuEChERS protocol involves homogenizing a sample, extracting analytes with acetonitrile, and then adding salts (commonly magnesium sulfate (B86663) and sodium chloride) to induce phase separation. youtube.comyoutube.com The upper acetonitrile layer is then subjected to d-SPE for cleanup, using sorbents like primary secondary amine (PSA) to remove matrix components such as sugars, organic acids, and fatty acids. sigmaaldrich.comdigitellinc.com

However, the analysis of Diafenthiuron, particularly in certain matrices, can be challenging due to its potential for degradation during the extraction process. eurl-pesticides.eueurl-pesticides.eu This has led to several modifications of the original QuEChERS method to improve its recovery and stability. For matrices with low water content, such as grains or dried products, a rehydration step is incorporated before the solvent extraction. mdpi.comrestek.com For complex matrices like soil or those with high lipid content, adjustments in the type and amount of d-SPE sorbents (e.g., C18, GCB) are often necessary to obtain a cleaner extract. usda.govnih.gov Studies have specifically investigated modifications to enhance Diafenthiuron recovery, such as performing the extraction at low temperatures (e.g., in a cold bath) or adding antioxidants like tocopherol to the extraction solvent to prevent degradation. eurl-pesticides.eueurl-pesticides.eu

Table 1: Modifications of the QuEChERS Method for Diafenthiuron Analysis

| Modification | Matrix | Purpose | Findings/Results | Citations |

|---|---|---|---|---|

| Cold Bath Extraction | Tomato, Pepper, Broccoli | To reduce temperature-dependent degradation of Diafenthiuron. | Improved recovery in tomato from 77% to 102%. Less effective for broccoli and pepper. | eurl-pesticides.eu |

| Antioxidant Addition (Tocopherol) | Broccoli, Leek, Orange, Grape, Pepper | To prevent oxidative degradation of Diafenthiuron. | Addition of 0.4% tocopherol resulted in recoveries of around 60% in broccoli. | eurl-pesticides.eueurl-pesticides.eu |

| pH Adjustment | Various vegetables | To investigate the effect of pH on Diafenthiuron stability. | Degradation was found to be largely independent of the pH values tested. | eurl-pesticides.eueurl-pesticides.eu |

| Optimized d-SPE Sorbents | Tea | To effectively clean the extract without causing analyte degradation. | A method using PSA and graphitized carbon black (GCB) for cleanup was developed for Diafenthiuron and its metabolites. | researchgate.net |

| Water Addition | Dry matrices (e.g., rice, flour) | To facilitate the extraction of pesticides from low-moisture samples. | Adding water to swell the sample before acetonitrile extraction is a common and effective modification. | mdpi.comrestek.com |

Matrix Solid-Phase Dispersion (MSPD) is an efficient sample preparation technique that combines extraction and cleanup into a single step, particularly suitable for solid and semi-solid samples. isca.me The process involves blending the sample directly with a solid-phase sorbent (dispersant), which simultaneously disrupts the sample matrix and disperses it onto the sorbent material. isca.memdpi.com This mixture is then packed into a column, and analytes are eluted with a suitable solvent, while interferences are retained by the sorbent. researchgate.net

For the analysis of Diafenthiuron, MSPD has been successfully applied to various vegetable and fruit matrices. frontiersin.orgnih.govresearchgate.net The selection of the dispersant and elution solvent is critical for achieving high recovery. Silica (B1680970) gel and C18 are commonly used as dispersants. isca.meresearchgate.net In some methods, a clean-up sorbent like Florisil or primary secondary amine (PSA) is added to the column to further remove interfering compounds. researchgate.netnih.gov Studies have demonstrated good recoveries for Diafenthiuron in matrices like orange pulp and various vegetables using optimized MSPD protocols. isca.mefrontiersin.orgnih.gov

Table 2: Application of MSPD for Diafenthiuron Analysis

| Matrix | Dispersant/Sorbent | Eluting Solvent | Recovery (%) | Citations |

|---|---|---|---|---|

| Orange Pulp | Silica Gel, Celite, Sodium Sulfate | n-hexane - Acetonitrile - saturated aqueous sodium chloride solution (1:1:1, v/v) | Not specified, but described as a sensitive method. | isca.me |

| Vegetables (Eggplant, Capsicum, etc.) | Not specified | Not specified, analysis by HPLC-UV. | 88.5% - 116.9% (for a mix of pesticides including Diafenthiuron) | frontiersin.orgnih.govresearchgate.net |

| Apples | Not specified | Toluene | 97% - 113% (for a mix of pesticides including Diazinon, similar class) | researchgate.net |

| Fatty Foods (Milk, Egg, Avocado) | Florisil | Acetonitrile | Recoveries decreased as fat content increased, but MSPD performed better than QuEChERS for nonpolar pesticides in high-fat matrices. | usda.gov |

Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For pesticide impurity analysis, the sample is often homogenized in water or a buffer, and then extracted with a water-immiscible organic solvent such as dichloromethane (B109758) or a hexane/acetone (B3395972) mixture. The choice of solvent is crucial and depends on the polarity of the target impurities. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase to suppress the ionization of acidic or basic analytes, thereby increasing their partitioning into the organic phase. While effective, LLE can be time-consuming and may require large volumes of organic solvents. researchgate.net

Solid Phase Extraction (SPE) is a versatile and widely used technique for sample cleanup and concentration, functioning like a form of liquid chromatography but for extraction purposes. nih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes of interest are either retained on the sorbent while the matrix passes through, or the matrix components are retained while the analytes pass through. The retained analytes are then eluted with a small volume of a strong solvent. nih.gov

Common sorbents for pesticide analysis include reversed-phase materials like C18 for nonpolar compounds, and normal-phase materials like silica or Florisil. For Diafenthiuron and its relatively nonpolar impurities, C18 cartridges are often effective. nih.gov SPE offers advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to handle a wide range of sample volumes. isca.menih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that provides very high enrichment factors and requires minimal solvent usage. ajol.infoyoutube.com The technique involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent, e.g., tetrachloroethylene) and a disperser solvent (a water-miscible solvent like acetone or acetonitrile) into an aqueous sample. ajol.info This creates a cloudy solution of fine droplets, maximizing the surface area for rapid partitioning of the analytes from the aqueous phase into the extraction solvent. The mixture is then centrifuged to separate the small volume of sedimented organic phase, which is subsequently collected for analysis. youtube.comresearchgate.net DLLME is known for its speed, simplicity, and high efficiency, making it a powerful tool for trace-level impurity analysis. ajol.inforesearchgate.net

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate Diafenthiuron from its impurities and from any remaining matrix components. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.

The separation is typically achieved using reversed-phase columns, such as C8 or C18. spkx.net.cnfda.gov.twppqs.gov.in Gradient elution with a mobile phase consisting of acetonitrile and water (often with additives like formic acid to improve peak shape and ionization efficiency) is frequently used to resolve complex mixtures. eurl-pesticides.euspkx.net.cn

For detection, while a UV detector can be used, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. spkx.net.cnnih.gov Operating in the Multiple Reaction Monitoring (MRM) mode, LC-MS/MS allows for the highly specific detection and quantification of target analytes, including trace-level impurities, even in complex matrices. fda.gov.twresearchgate.net This high degree of selectivity is crucial for distinguishing between structurally similar impurities and the parent compound.

Table 3: Chromatographic Conditions for Diafenthiuron Analysis

| Technique | Column | Mobile Phase | Detection | Application | Citations |

|---|---|---|---|---|---|

| HPLC-UV | Nucleosil C18 (3 µm) | Methanol (B129727) : Water (80:20) | UV at 256 nm | Determination of Diafenthiuron content. | ppqs.gov.in |

| HPLC-UV | Not specified | Not specified | UV at 254 nm | Quantification of Diafenthiuron residue in vegetables. | frontiersin.orgnih.gov |

| HPLC | Not specified | Not specified | Not specified | Analysis of Diafenthiuron residues in tomato; retention time of 6.9 minutes reported. | researchgate.net |

| LC-MS/MS | C18 | Acetonitrile and Water (containing 0.1% formic acid) | ESI-MS/MS | Determination of Diafenthiuron residue in tea. | spkx.net.cn |

| UPLC-MS/MS | CORTECS UPLC C18 (1.6 µm) | Not specified | ESI-MS/MS (MRM mode) | Determination of Diafenthiuron and its metabolites (Diafenthiuron-urea, Diafenthiuron methaneimide-amide). | fda.gov.tw |

| LC-QTOF-MS/MS | C8 Agilent (1.8 µm) | A: Water (0.1% formic acid), B: Acetonitrile (5% water, 0.1% formic acid) | ESI (+) | Study of Diafenthiuron degradation and recovery. | eurl-pesticides.eu |

| LC-MS/MS | Not specified | Not specified | ESI-MS/MS (MRM mode) | Confirmation of Diafenthiuron residues in cabbage. | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of diafenthiuron and its impurities. researchgate.netresearchgate.netnih.gov HPLC methods offer versatility and are widely used for analyzing pesticide residues in various matrices, including food and environmental samples. researchgate.netnih.govresearchgate.net

A typical HPLC method for diafenthiuron analysis involves a reversed-phase approach. researchgate.net For instance, a method for determining diafenthiuron content utilizes an HPLC system with a UV detector. ppqs.gov.in The separation is often achieved on a C18 column, such as a Nucleosil C18 (3 µm, 250 mm x 4.6 mm i.d.), with a mobile phase consisting of a mixture of methanol and water (e.g., 80:20 v/v). ppqs.gov.in Detection is commonly performed at a wavelength of 256 nm. ppqs.gov.in The flow rate is typically maintained around 0.5 ml/min, and the column temperature is controlled at 30°C. ppqs.gov.in

In a study on orange pulp, diafenthiuron was analyzed using HPLC with a UV detector. isca.me The method demonstrated good linearity with a correlation coefficient of 0.9999 for diafenthiuron concentrations ranging from 0.01 to 2.0 µg/mL. isca.me The retention time for diafenthiuron was consistently observed at 8.3 ± 0.2 minutes, with no interference from the matrix. isca.me

The sample preparation for HPLC analysis often involves extraction with a suitable solvent, such as acetonitrile, followed by a clean-up step to remove matrix interferences. researchgate.netisca.me For example, a matrix solid-phase dispersion (MSPD) method has been developed for the extraction of diafenthiuron from orange pulp, using silica gel as the sorbent and a mixture of n-hexane, acetonitrile, and saturated aqueous sodium chloride solution as the eluent. isca.me

Table 1: HPLC Method Parameters for Diafenthiuron Analysis

| Parameter | Value |

| Instrument | HPLC with UV detector |

| Column | Nucleosil C18 (3 µm), 250 mm x 4.6 mm i.d. ppqs.gov.in |

| Mobile Phase | Methanol : Water (80:20) ppqs.gov.in |

| Wavelength | 256 nm ppqs.gov.in |

| Injection Volume | 10 µl ppqs.gov.in |

| Flow Rate | 0.5 ml/min ppqs.gov.in |

| Column Temperature | 30°C ppqs.gov.in |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, sensitivity, and faster analysis times. waters.com This is achieved by using columns with sub-2 µm particles, which leads to superior separation efficiency. waters.com UPLC is particularly well-suited for the demanding task of impurity profiling, where the detection and resolution of trace-level impurities are crucial. waters.comnih.gov

A UPLC-MS/MS method was developed for the analysis of diafenthiuron and its metabolites in tea and soil. This method utilized a Waters Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) for separation. researchgate.net The use of such a column allows for rapid and efficient separation of the target analytes. nih.govresearchgate.net The method was validated for specificity, accuracy, precision, linearity, and robustness, demonstrating its suitability for routine analysis. nih.gov

The advantages of UPLC in impurity profiling are evident in its ability to resolve a greater number of impurities in a shorter time compared to HPLC. waters.com For instance, a UPLC method could separate 12 known impurities in a corticosteroid sample within a 5-minute gradient, showcasing its high-resolution capabilities. waters.com

The development of UPLC methods often involves screening different columns and mobile phases to achieve optimal separation. nih.gov A generic approach might involve using a C18 column with a gradient elution of acetonitrile and an aqueous buffer, such as trifluoroacetic acid. nih.gov

Table 2: UPLC System for Diafenthiuron Impurity Analysis

| Component | Specification |

| System | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm nih.govresearchgate.net |

| Mobile Phase (Example) | Acetonitrile and 0.05% Trifluoroacetic acid in water (gradient) nih.gov |

| Detection | UV or Mass Spectrometry nih.govresearchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile impurities in pesticides. hpst.czthermofisher.com While HPLC is more common for non-volatile compounds like diafenthiuron, GC can be employed for the analysis of certain impurities or degradation products that are amenable to volatilization. hpst.cz

Historically, GC with element-selective detectors was a primary tool for multi-residue pesticide analysis. hpst.cz The coupling of GC with mass spectrometry (GC-MS) has significantly enhanced its capabilities, allowing for both separation and identification of impurities. researchgate.netthermofisher.com

Sample preparation for GC analysis often involves extraction with an organic solvent, followed by a clean-up step to remove non-volatile matrix components. hpst.cz The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices and is suitable for GC-MS analysis. hpst.cz

The choice of GC column is critical for achieving good separation. A variety of capillary columns with different stationary phases are available to suit the specific needs of the analysis. dikmatech.com

Column Selection and Optimization (e.g., C18, Newcrom R1)

The choice of the chromatographic column is a critical factor in developing a successful separation method for diafenthiuron and its impurities. The column's stationary phase chemistry, particle size, and dimensions all play a significant role in the resolution, selectivity, and efficiency of the separation.

C18 Columns : C18 (octadecylsilyl) columns are the most widely used reversed-phase columns in HPLC and UPLC due to their versatility and ability to separate a broad range of non-polar to moderately polar compounds. ppqs.gov.innih.govresearchgate.net For diafenthiuron analysis, C18 columns like the Nucleosil C18 and Waters Acquity UPLC BEH C18 have been successfully employed. ppqs.gov.inresearchgate.net Optimization of separation on a C18 column typically involves adjusting the mobile phase composition (e.g., the ratio of organic solvent to water) and pH.

Newcrom R1 Columns : Newcrom R1 is a specialized reversed-phase column with low silanol (B1196071) activity. sielc.comsielc.com This characteristic can be advantageous in reducing peak tailing for basic compounds and improving peak shape. The stationary phase of Newcrom R1 is noted for its stability over a wide pH range (1.0 to 10.0), offering greater flexibility in method development. sielc.com A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described for the analysis of diafenthiuron. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com

The selection of the optimal column requires a systematic approach, often involving screening several columns with different stationary phases and optimizing the mobile phase conditions for the best separation of the target impurities. americanpharmaceuticalreview.com

Spectroscopic and Mass Spectrometric Characterization

Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation and confirmation of diafenthiuron impurities. These methods provide detailed information about the molecular weight and fragmentation patterns of the compounds, enabling their unambiguous identification. wiley.com

Mass Spectrometry (MS/MS, LC-MS/MS, GC-MS/MS, UPLC-MS/MS, Q-ToF-MS/MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is a powerful tool for impurity analysis. wiley.comnih.gov

LC-MS/MS and UPLC-MS/MS : The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) is the most common and powerful technique for the analysis of pesticide residues and their impurities. researchgate.netfda.gov.twentomoljournal.comdiva-portal.org These methods offer high sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities in complex matrices. researchgate.netdiva-portal.org For instance, a UPLC-MS/MS method has been developed for the determination of diafenthiuron and its metabolites in tea and soil, demonstrating excellent sensitivity with low limits of detection. researchgate.net The use of UPLC provides faster analysis times and better resolution compared to conventional HPLC. waters.com

GC-MS/MS : For volatile impurities, gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly effective technique. eurl-pesticides.euhpst.cz It provides excellent separation and sensitive detection, making it suitable for the analysis of trace-level contaminants. hpst.cz

Q-ToF-MS/MS : Quadrupole Time-of-Flight (Q-ToF) mass spectrometry offers high-resolution and accurate mass measurements, which are crucial for the identification of unknown impurities. hpst.czalmacgroup.comeurl-pesticides.eu The high mass accuracy allows for the determination of the elemental composition of an impurity, which is a significant step in its structural elucidation. hpst.czalmacgroup.com An LC-Q-ToF-MS/MS method was used to investigate the degradation of diafenthiuron, where the high-resolution capabilities were essential for identifying the degradation products. eurl-pesticides.eu

Table 3: Mass Spectrometry Parameters for Diafenthiuron and its Metabolites fda.gov.tw

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Voltage (V) |

| Diafenthiuron | 385 | 329 | 20 |

| 385 | 278 | 20 | |

| Diafenthiuron-urea | 369 | 229 | 27 |

| 369 | 271 | 22 | |

| 369 | 313 | 17 | |

| Diafenthiuron methaneimide-amide | 353 | 297 | 22 |

| 353 | 280 | 27 | |

| Quantitative ion |

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly selective and sensitive quantitative technique used in tandem mass spectrometry. eurl-pesticides.eufda.gov.twnih.gov In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. nih.gov This process provides a high degree of specificity, as only compounds that meet both the precursor and product ion criteria will be detected. nih.gov

MRM is widely used for the quantification of pesticide residues and their impurities. eurl-pesticides.euresearchgate.netisca.mefda.gov.tw For the analysis of diafenthiuron and its metabolites, specific precursor-to-product ion transitions are monitored to ensure accurate quantification and minimize matrix interference. fda.gov.tw For example, the transition from m/z 385 to m/z 329 is often used as the quantitative ion for diafenthiuron. researchgate.netfda.gov.tw The use of MRM significantly enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of impurities. nih.govnih.gov

The development of an MRM method involves optimizing the collision energy for each precursor-product ion transition to maximize the signal intensity. fda.gov.tw The specificity of MRM makes it an invaluable tool for routine monitoring of known impurities in diafenthiuron samples. eurl-pesticides.euisca.me

Fourier Transform Infrared Spectroscopy (FTIR) for Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the characterization of diafenthiuron and its impurities. researchgate.net This non-destructive technique measures the absorption of infrared radiation by a sample, which causes vibrations in its molecular bonds. nih.gov Each molecule has a unique set of vibrational frequencies, resulting in a characteristic "fingerprint" spectrum that can be used for identification. researchgate.net

When an impurity is isolated, its FTIR spectrum can be compared to that of the pure diafenthiuron standard. Differences in the spectra, such as the appearance, disappearance, or shift of absorption bands, indicate structural differences. For example, a change in the region associated with C=S or N-H stretching could suggest a modification in the thiourea (B124793) moiety of the diafenthiuron molecule. FTIR is particularly useful for identifying the functional groups present in an impurity, providing crucial clues for its structural elucidation. nih.gov An FTIR method was developed for the estimation of Diafenthiuron, with a detection limit of 2.3 µg/ml. ijpronline.com

Nuclear Magnetic Resonance (NMR) for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including unknown impurities. hts-110.comwikipedia.org Once an impurity has been isolated and purified, typically in microgram to milligram quantities, NMR can provide a complete picture of its molecular structure by mapping the carbon and proton framework. nih.govresearchgate.net

A suite of 1D and 2D NMR experiments is employed:

¹H NMR: Identifies the different types of protons in the molecule and their neighboring environments.

¹³C NMR: Identifies all the unique carbon atoms in the molecule. nih.gov

2D Experiments (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular skeleton. nih.govnih.gov

Through the comprehensive analysis of these NMR spectra, the precise structure of a diafenthiuron-related impurity can be unambiguously determined. nih.govwikipedia.org

Advanced Structural Elucidation Techniques (e.g., SIRIUS)

In cases where isolating a sufficient quantity of an impurity for NMR analysis is not feasible, advanced computational tools that work with high-resolution mass spectrometry (HRMS) data are employed. SIRIUS is a state-of-the-art open-source software framework designed for the identification of small molecules directly from their tandem mass spectrometry (MS/MS) data. wikipedia.orguni-jena.de

The process using SIRIUS involves:

Molecular Formula Determination: SIRIUS uses the high-resolution isotope pattern from the MS1 spectrum and the fragmentation pattern from the MS/MS spectrum to determine the most likely molecular formula of the unknown impurity. uni-jena.degithub.com It computes hypothetical fragmentation trees to explain the observed fragment ions, which helps in ranking potential formulas. uni-jena.de

Structure Database Searching: After proposing a molecular formula, the software suite can predict a "molecular fingerprint" for the unknown compound based on its fragmentation data. This fingerprint is then used to search structure databases (like PubChem or GNPS) to find candidate molecules with a similar predicted fingerprint. springernature.com

Compound Class Prediction: Integrated tools like CANOPUS can predict the chemical class of the unknown compound de novo (without a database), providing further clues to its identity. uni-jena.de

This in silico approach is invaluable for tentatively identifying unknown impurities at trace levels, guiding further analytical efforts, or providing structural information when isolation is impractical. springernature.com

Method Validation Parameters for Impurity Analysis

Method validation is a mandatory process to ensure that an analytical method for quantifying impurities is reliable, reproducible, and fit for its intended purpose. researchgate.net Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Accuracy (Recovery)

Accuracy refers to the closeness of the test results obtained by the method to the true value. For impurity analysis, accuracy is typically determined through recovery studies. researchgate.net This involves "spiking" a blank matrix (a sample known to be free of the impurity) with a known amount of the impurity standard at different concentration levels. The samples are then analyzed, and the amount of the impurity recovered is measured.

The accuracy is expressed as the percentage of the known amount of the spiked analyte that is recovered by the analysis. Regulatory guidelines generally consider recovery values between 80% and 120% to be acceptable for impurity analysis.

Table 1: Examples of Recovery Data for Diafenthiuron Analysis from Research Studies

| Matrix | Spiking Level (mg/kg or µg/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |

| Orange Pulp | 0.03 µg/mL | 94% | <3% | uni-jena.de |

| Orange Pulp | 0.3 µg/mL | 88% | <3% | uni-jena.de |

| Fresh Tea Leaves | 0.020 mg/kg | 70.8% - 110.5% | 0.8% - 14.4% | github.com |

| Fresh Tea Leaves | 0.200 mg/kg | 70.8% - 110.5% | 0.8% - 14.4% | github.com |

| Fresh Tea Leaves | 4.00 mg/kg | 70.8% - 110.5% | 0.8% - 14.4% | github.com |

| Okra | 0.05 mg/kg | 98.31% | Not Specified | nih.gov |

| Okra | 0.10 mg/kg | 101.52% | Not Specified | nih.gov |

| Tomato | Not Specified | 102% | Not Specified | github.io |

| *Range covers diafenthiuron and its metabolite diafenthiuron-urea across multiple matrices (fresh tea, green tea, black tea, soil). | ||||

| Improved recovery after modifying the extraction procedure to be performed on a cold bath. |

These studies demonstrate that under validated conditions, analytical methods can achieve high accuracy for the determination of diafenthiuron residues, which is a prerequisite for reliably quantifying any related impurities.

Precision (RSD)

Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is commonly expressed as the Relative Standard Deviation (RSD), which should be within acceptable limits to ensure the method's reliability.

For the analysis of Diafenthiuron and its impurities, precision is a critical validation parameter. Studies have demonstrated that methods like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can achieve high precision. For instance, a UPLC-MS/MS method for analyzing Diafenthiuron and its metabolite, Diafenthiuron-urea, in various tea and soil matrices reported RSDs between 0.8% and 14.4% for recovery tests conducted at three different concentration levels. researchgate.net Another study on cabbage and soil using an HPLC-MS method found RSDs for Diafenthiuron recovery to be in the range of 6.1% to 14.8%. researchgate.net

The repeatability of results is a key aspect of precision. For a method analyzing 395 pesticides, including Diafenthiuron, in complex matrices like tea and cocoa, 99% of the analytes showed repeatability RSDs within the ≤ 20% tolerance set by SANTE guidelines. waters.com In the analysis of Diafenthiuron in orange pulp, recovery studies at two fortification levels showed RSDs of less than 3%. isca.me Furthermore, validation of an HPLC method for the determination of diflubenzuron (B1670561) and its impurities, a compound structurally related to Diafenthiuron, showed RSDs between 0.01% and 0.45% for the analysis of technical and formulated samples. sciencepublishinggroup.com

The following table summarizes the precision data from various studies on Diafenthiuron and related compounds.

Table 1: Precision (RSD) Data for Diafenthiuron Impurity Analysis

| Analyte(s) | Matrix | Analytical Method | RSD (%) | Reference |

|---|---|---|---|---|

| Diafenthiuron, Diafenthiuron-urea | Fresh tea leaves, green tea, black tea, soil | UPLC-MS/MS | 0.8 - 14.4 | researchgate.net |

| Diafenthiuron | Orange pulp | HPLC-UV | < 3 | isca.me |

| Diafenthiuron | Cabbage, Soil | HPLC-MS | 6.1 - 14.8 | researchgate.net |

| Cyantraniliprole (B1669382), IN-J9Z38 | Cabbage, Soil | QuEChERS-HPLC/PDA | 0.43 - 5.77 | researchgate.net |

| Multiple Pesticides (incl. Diafenthiuron) | Tea, Cocoa | UPLC-MS/MS | ≤ 20 | waters.com |

| Diflubenzuron and impurities | Technical and formulated samples | HPLC | 0.01 - 0.45 | sciencepublishinggroup.com |

Linearity and Calibration

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions of known concentrations and is confirmed by a high correlation coefficient (r or R²), which should ideally be close to 1.

For the quantitative analysis of Diafenthiuron and its impurities, establishing a linear relationship between concentration and instrument response is fundamental. A UPLC-MS/MS method developed for Diafenthiuron and its metabolite in tea and soil showed excellent linearity, with correlation coefficients (r) above 0.99 over concentration ranges of 2.0-4000 µg/L for Diafenthiuron and 2.0-2000 µg/L for Diafenthiuron-urea. researchgate.net Similarly, an HPLC-UV method for Diafenthiuron in orange pulp demonstrated a correlation coefficient of 0.9999 over a concentration range of 0.01-2.0 µg/mL. isca.me

Matrix-matched calibration is often employed to compensate for matrix effects. researchgate.net In a study on cabbage and soil, the matrix-matched calibration for Diafenthiuron yielded linear regression equations with R² values of 0.998 and 0.997, respectively. researchgate.net Another validation study for cyantraniliprole and its metabolite on okra using LC-MS/MS reported a satisfactory R² value of 0.998. researchgate.net

The table below presents linearity data from various analytical methods for Diafenthiuron and related compounds.

Table 2: Linearity and Calibration Data for Diafenthiuron Impurity Analysis

| Analyte(s) | Matrix | Analytical Method | Concentration Range | Correlation Coefficient (r/R²) | Reference |

|---|---|---|---|---|---|

| Diafenthiuron | Tea, Soil (Solvent) | UPLC-MS/MS | 2.0 - 4000 µg/L | > 0.99 | researchgate.net |

| Diafenthiuron-urea | Tea, Soil (Solvent) | UPLC-MS/MS | 2.0 - 2000 µg/L | > 0.99 | researchgate.net |

| Diafenthiuron | Orange pulp (Solvent) | HPLC-UV | 0.01 - 2.0 µg/mL | 0.9999 | isca.me |

| Diafenthiuron | Cabbage (Matrix-matched) | HPLC | 0.05 - 1.00 µg/mL | 0.998 | researchgate.net |

| Diafenthiuron | Soil (Matrix-matched) | HPLC | 0.05 - 1.00 µg/mL | 0.997 | researchgate.net |

| Cyantraniliprole | Okra (Solvent) | LC-MS/MS | Not Specified | 0.998 | researchgate.net |

| Diflubenzuron | Solvent | HPLC | 0.5 - 15 mg/100 cm³ | Not Specified | sciencepublishinggroup.com |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govatiaquaristik.com These parameters are crucial for trace-level impurity analysis.

Various methods are used to determine LOD and LOQ, including signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) and calculations based on the standard deviation of the response and the slope of the calibration curve. nih.govresearchgate.net For the analysis of Diafenthiuron and its impurities, highly sensitive techniques like LC-MS/MS are often required to achieve low detection and quantification limits, especially in complex food and environmental matrices.

A UPLC-MS/MS method for Diafenthiuron and its metabolite, Diafenthiuron-urea, in tea and soil reported LODs of 0.5 µg/L and 0.2 µg/L, respectively. researchgate.net The corresponding LOQs were 0.005 mg/kg for Diafenthiuron and 0.002 mg/kg for Diafenthiuron-urea. researchgate.net In another study using HPLC for Diafenthiuron residues in cardamom, the LOD and LOQ were found to be 0.01 and 0.05 µg/mL, respectively. researchgate.net For the analysis of Diafenthiuron in orange pulp by HPLC-UV, the LOD and LOQ were 0.01 µg/mL and 0.03 µg/mL, respectively. isca.me

The following table summarizes the LOD and LOQ values for Diafenthiuron and its impurities from different studies.

Table 3: LOD and LOQ Data for Diafenthiuron Impurity Analysis

| Analyte(s) | Matrix/Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Diafenthiuron | Tea, Soil (UPLC-MS/MS) | 0.5 µg/L | 0.005 mg/kg | researchgate.net |

| Diafenthiuron-urea | Tea, Soil (UPLC-MS/MS) | 0.2 µg/L | 0.002 mg/kg | researchgate.net |

| Diafenthiuron | Orange pulp (HPLC-UV) | 0.01 µg/mL | 0.03 µg/mL | isca.me |

| Diafenthiuron | Cardamom (HPLC) | 0.01 µg/mL | 0.05 µg/mL | researchgate.net |

| Diafenthiuron | Pakchoi, Soil (HPLC-MS) | Not Specified | 0.02 mg/kg | researchgate.net |

| Cyantraniliprole | Okra (LC-MS/MS) | Not Specified | 0.05 mg/kg | researchgate.net |

| Diflubenzuron | Technical Sample (HPLC) | 0.142 mg/100 cm³ | 0.432 mg/100 cm³ | sciencepublishinggroup.com |

Matrix Effects

Matrix effects are a significant challenge in quantitative analysis, particularly when using highly sensitive techniques like LC-MS/MS and GC-MS. chromatographyonline.comresearchgate.net These effects arise from co-extracted components from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. researchgate.netnih.gov The complexity of the sample matrix, such as in tea, spices, or certain vegetables, often correlates with the severity of matrix effects. waters.comnih.govanalchemres.org

The evaluation of matrix effects is a critical part of method validation for Diafenthiuron impurity analysis. nih.goveurl-pesticides.eu This is often done by comparing the response of an analyte in a standard solution prepared in a pure solvent to its response in a matrix-matched standard (a blank matrix extract spiked with the analyte at the same concentration). analchemres.org A value of 100% indicates no matrix effect, values below 100% indicate ion suppression, and values above 100% indicate ion enhancement.

In the analysis of Diafenthiuron, which can be prone to degradation, the matrix can play a complex role. eurl-pesticides.eu For multi-residue pesticide analysis in complex herbal matrices, suppression effects were observed for many organophosphorus pesticides, while enhancement effects were noted for others. nih.gov To mitigate these effects, several strategies can be employed, including advanced sample clean-up techniques (e.g., dispersive solid-phase extraction or dSPE), the use of matrix-matched calibration standards, or the use of stable isotope-labeled internal standards. researchgate.netwaters.comnih.govchromatographyonline.com For example, a UPLC-MS/MS method for Diafenthiuron and its metabolites in tea and soil utilized a sample matrix-matched calibration to determine residue contents accurately. researchgate.net

Stability Studies in Analytical Procedures

Stability studies are essential to ensure that the concentration of Diafenthiuron and its impurities does not change during the various stages of the analytical procedure, from sample collection and storage to extraction and final analysis. nih.govnih.gov Diafenthiuron is known to be susceptible to degradation under certain conditions, which can lead to the formation of impurities or a decrease in the parent compound's concentration, resulting in inaccurate quantification. eurl-pesticides.eu

Studies have shown that Diafenthiuron can degrade during the extraction process, especially in certain matrices like broccoli. eurl-pesticides.eu Factors such as temperature, pH, and the presence of enzymes in the matrix can influence its stability. eurl-pesticides.eu Research has explored various modifications to extraction protocols to improve the recovery of Diafenthiuron. For instance, performing the extraction in a cold bath has been shown to improve recovery in tomato from 77% to 102%. eurl-pesticides.eu The addition of antioxidants like tocopherol has also been investigated to prevent degradation during sample preparation. eurl-pesticides.eu

The stability of standard and sample solutions is also a critical consideration. nih.gov Validation protocols often include experiments to assess the short-term stability of the sample solution at room temperature and the long-term stability under refrigerated or frozen conditions. nih.gov For example, a validation study might involve analyzing a sample solution at different time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) to check for any significant changes in analyte concentration. nih.gov Stability-indicating HPLC methods are specifically designed to separate the active ingredient from its degradation products, ensuring that the analytical method can accurately measure the analyte in the presence of its potential impurities and degradants. sciencepublishinggroup.comresearchgate.netresearchgate.net

Research on the Environmental Fate and Behavior of Diafenthiuron Impurities

Degradation Kinetics of Impurities in Various Compartments

The persistence of diafenthiuron (B39198) impurities in the environment is determined by their degradation rates in different environmental compartments, such as soil and water.

Soil Degradation and Persistence

Diafenthiuron itself is considered non-persistent in most soil systems. herts.ac.uk Field and laboratory studies have shown that it degrades rapidly. apvma.gov.au One study reported a half-life of 5.94 days for diafenthiuron in soil. fao.org

The primary impurities of diafenthiuron, the carbodiimide (B86325) (CGA-140408) and urea (B33335) (CGA-177960) derivatives, have been observed to degrade more rapidly than the parent compound under field conditions. apvma.gov.au In one field study, the half-life of the carbodiimide derivative was less than 2 days, while the urea derivative had a half-life of approximately 50 days. apvma.gov.au The rapid degradation of diafenthiuron and its metabolites in soil suggests a limited potential for accumulation. wikipedia.org

Table 1: Soil Degradation Half-life of Diafenthiuron and its Impurities

| Compound Name | Half-life (DT₅₀) in Soil | Reference |

| Diafenthiuron | 5.94 days | fao.org |

| Carbodiimide derivative (CGA-140408) | < 2 days | apvma.gov.au |

| Urea derivative (CGA-177960) | ~50 days | apvma.gov.au |

Aquatic Degradation and Persistence

In aquatic environments, photodegradation is a major pathway for the breakdown of diafenthiuron and its impurities. nih.gov Sunlight can transform diafenthiuron into its carbodiimide (CGA-140408) and urea (CGA-177960) derivatives. nih.gov The carbodiimide impurity can be further transformed into the urea derivative through photolysis. nih.gov This photodegradation process has been found to follow first-order kinetics. nih.gov

Transport and Distribution of Impurities

The movement and distribution of diafenthiuron impurities in the environment are influenced by their physical and chemical properties, which dictate their potential for leaching, volatilization, and adsorption to soil particles.

Leaching Potential

Diafenthiuron and its metabolites have a low potential for leaching into groundwater. apvma.gov.au This is primarily due to the low water solubility and strong sorption capacity of the parent compound. wikipedia.org Leaching tests conducted on various soil types, from sands to silty loams, have confirmed the low mobility of diafenthiuron. In these studies, neither diafenthiuron nor its metabolites were detected in the leachates or beyond a depth of 4 cm in the soil columns. apvma.gov.au

Volatilization

Table 2: Volatilization Potential of Diafenthiuron

| Compound Name | Vapor Pressure (at 20°C) | Volatility Classification | Reference |

| Diafenthiuron | 0.002 mPa | Low | herts.ac.uk |

Adsorption to Soil Particles

Diafenthiuron exhibits a strong sorption capacity to soil particles. wikipedia.org This characteristic is a key factor in its low leaching potential. The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic carbon. chemsafetypro.com A high Koc value indicates that the substance is strongly adsorbed to soil and is less mobile. chemsafetypro.com While specific Koc values for diafenthiuron and its carbodiimide and urea impurities are not detailed in the available literature, the consistent observation of its strong sorption and low mobility in soil studies indicates a high affinity for soil particles. apvma.gov.auwikipedia.org This strong adsorption limits the availability of the impurities for transport through the soil profile.

Bioaccumulation Potential of Impurities

The bioaccumulation of a substance refers to its accumulation in an organism from all sources of exposure, including water, food, and sediment. It is a critical factor in assessing the environmental risk of chemical compounds. The potential for a chemical to bioaccumulate is often expressed by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state.

Research indicates that the parent compound, diafenthiuron, has a significant theoretical bioaccumulation factor (BCF) of approximately 800. ca.gov A BCF value of this magnitude suggests a high potential for the substance to accumulate in organisms. However, studies have also shown that diafenthiuron degrades relatively quickly in the environment, which is expected to limit its actual bioaccumulation in natural settings. ca.gov

The carbodiimide derivative is recognized as the active form of the pesticide and is known to be highly toxic to fish and other aquatic invertebrates. ca.gov Its reactivity and toxicity suggest that it may interact significantly with biological tissues, although this does not directly translate to a specific BCF value. The urea derivative is considered to be less toxic to aquatic life. ca.gov

A study on the analytical recovery of diafenthiuron and its metabolites detected the presence of the urea and sulfomonoxide metabolites in test samples, while the carbodiimide metabolite was not detected. This may suggest differences in the persistence and, consequently, the bioaccumulation potential of these impurities under certain conditions.

In the absence of specific experimental data for the BCF of diafenthiuron impurities, a comprehensive assessment of their bioaccumulation potential remains challenging. The following table summarizes the available qualitative information on the bioaccumulation potential of diafenthiuron and its primary impurities.

Table 1: Qualitative Bioaccumulation Potential of Diafenthiuron and Its Impurities

| Compound Name | Bioaccumulation Potential | Remarks |

|---|---|---|

| Diafenthiuron (Parent Compound) | High (Theoretical BCF ~800) ca.gov | Rapid environmental degradation may limit actual bioaccumulation. ca.gov |

| Carbodiimide Derivative | Data not available | Highly toxic to aquatic organisms, suggesting significant biological interaction. ca.gov |

| Urea Derivative | Data not available | Considered to be slightly toxic to fish and practically non-toxic to crustaceans and algae. ca.gov |

Further research is necessary to determine the specific Bioconcentration Factors for each of the major impurities of diafenthiuron in various aquatic and terrestrial organisms. This would allow for a more precise and quantitative assessment of the environmental risks associated with the bioaccumulation of these compounds.

Regulatory Science and Quality Control of Diafenthiuron Impurities

Development of Reference Standards for Impurities

Accurate identification and quantification of impurities in diafenthiuron (B39198) products are critically dependent on the availability of high-purity reference standards. hpc-standards.com These standards are essential for the validation of analytical methods and for serving as a benchmark in routine quality control analyses. hpc-standards.comsynzeal.com

Several chemical suppliers specialize in the synthesis and certification of reference materials for pesticides and their impurities, including those related to diafenthiuron. synzeal.comsigmaaldrich.comfujifilm.compharmaffiliates.comimpurity.comlgcstandards.com These companies provide well-characterized compounds with detailed certificates of analysis that include information on purity, identity, and storage conditions. synzeal.com For instance, certified reference materials (CRMs) for diafenthiuron are available, produced under quality systems such as ISO 17034, which ensures their suitability for use as calibrants in analytical testing. lgcstandards.comcpachem.com

The synthesis of specific diafenthiuron impurities, such as Impurity A and Impurity B, has been described in scientific literature. google.com These synthetic routes provide a basis for producing these impurities in a controlled manner, allowing for their thorough characterization and use as analytical standards. google.com The availability of these standards is crucial for developing and validating methods to monitor and control their presence in technical grade diafenthiuron. google.com

Key providers of Diafenthiuron and its impurity reference standards include:

Sigma-Aldrich (TraceCERT®) sigmaaldrich.com

FUJIFILM Wako Pure Chemical Corporation fujifilm.com

SynZeal synzeal.com

Pharmaffiliates pharmaffiliates.com

LGC Standards lgcstandards.com

Impurity.com impurity.com

Cleanchem laboratories LLP (for N-Nitroso Diafenthiuron Impurity 1) cleanchemlab.com

These standards are instrumental in ensuring the accuracy and reliability of residue analysis and impurity profiling, helping laboratories to comply with international quality and regulatory requirements. hpc-standards.com

Impurity Profiling in Commercial Formulations

Impurity profiling is the analytical process of detecting, identifying, and quantifying the various impurities present in a substance. pharmatutor.org For diafenthiuron, this process is vital to understand the composition of commercial formulations and to ensure that no unexpected or toxicologically significant impurities are present at unacceptable levels. researchgate.net

The manufacturing process of diafenthiuron can introduce several impurities. tsgconsulting.comwikipedia.orggoogle.com These can originate from the starting materials, such as 2,6-diisopropylaniline (B50358) and phenol, or be formed as by-products during the synthesis. google.comwikipedia.org For example, diafenthiuron impurities A and B are known by-products of the production process. google.com Degradation of the active ingredient can also lead to the formation of impurities. eurl-pesticides.eu

A variety of advanced analytical techniques are employed for the impurity profiling of pesticides like diafenthiuron. ijrti.orgajprd.com These methods need to be capable of separating and identifying structurally similar compounds.

Commonly used techniques for impurity profiling include:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS), is a powerful tool for separating and identifying impurities. ajprd.comijprajournal.com Reverse-phase HPLC methods have been specifically developed for the analysis of diafenthiuron. ppqs.gov.inscribd.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for the analysis of volatile and thermally stable impurities. ajprd.comscioninstruments.com It has been used for profiling impurities in other synthetic pesticides and is a valuable tool in this context. ajprd.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique offers high resolution and mass accuracy, making it invaluable for the identification and structural elucidation of unknown impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural characterization of isolated impurities. ijrti.orgajprd.com

The combination of these techniques, often referred to as hyphenated techniques, provides a comprehensive picture of the impurity profile of a diafenthiuron formulation. ajprd.comijprajournal.com

Interactive Data Table: Analytical Techniques for Diafenthiuron Impurity Profiling

| Analytical Technique | Principle | Application in Impurity Profiling |

| HPLC-DAD/MS | Separates compounds based on their partitioning between a stationary and mobile phase, with detection by UV absorbance and mass-to-charge ratio. ajprd.comijprajournal.com | Widely used for the separation, quantification, and identification of known and unknown impurities in diafenthiuron. ajprd.comppqs.gov.inscribd.com |

| GC-MS | Separates volatile compounds in the gas phase, followed by mass spectrometric detection for identification. ajprd.comscioninstruments.com | Suitable for identifying volatile impurities and by-products from the synthesis process. ajprd.com |

| LC-HRMS | Provides highly accurate mass measurements, enabling the determination of elemental compositions of unknown impurities. nih.gov | Crucial for the structural elucidation of novel or unexpected impurities found in commercial batches. nih.gov |

| NMR Spectroscopy | Provides detailed information about the chemical structure of molecules. ijrti.orgajprd.com | Used for the definitive structural confirmation of isolated impurities. ajprd.com |

Strategies for Impurity Control and Mitigation

Controlling impurities in diafenthiuron is a critical aspect of the manufacturing process to ensure the final product's quality and safety. Strategies for control and mitigation are implemented at various stages, from raw material sourcing to the final formulation.

Key strategies include:

Control of Starting Materials and Intermediates: The purity of raw materials, such as 2,6-diisopropylaniline and phenol, directly impacts the impurity profile of the final product. google.comwikipedia.org Sourcing high-purity starting materials and implementing stringent quality control checks on incoming raw materials are fundamental steps.

Optimization of Synthesis Process: The reaction conditions during the synthesis of diafenthiuron can be optimized to minimize the formation of by-products. google.com This includes controlling temperature, pressure, reaction time, and the order of reagent addition. A well-defined and controlled synthesis process is essential to consistently produce a high-purity active ingredient. google.com

Purification of the Active Ingredient: After synthesis, the technical-grade diafenthiuron undergoes purification steps to remove impurities. Techniques such as recrystallization and chromatography can be employed to reduce the levels of unwanted by-products and unreacted starting materials.

Understanding Degradation Pathways: Investigating the degradation of diafenthiuron under various conditions (e.g., light, temperature, pH) helps in identifying potential degradation products. eurl-pesticides.eu This knowledge is crucial for developing stable formulations and for defining appropriate storage conditions to prevent impurity formation over time. For example, studies have shown that the use of antioxidants like tocopherol can improve the recovery of diafenthiuron during analysis, suggesting its potential role in stabilizing the molecule. eurl-pesticides.eu

Implementation of Good Manufacturing Practices (GMP): Adherence to GMP ensures that the entire manufacturing process is well-documented and controlled, minimizing the risk of contamination and impurity formation.

By implementing these strategies, manufacturers can ensure that the level of impurities in their commercial diafenthiuron formulations is consistently below the limits set by regulatory authorities.

Methodologies for Impurity Quantification in Regulatory Contexts

For regulatory purposes, analytical methods used for the quantification of diafenthiuron and its impurities must be robust, reliable, and validated according to international guidelines. hse.gov.ukeurl-pesticides.eueurl-pesticides.eu These methods are essential for demonstrating compliance with the maximum permissible levels of impurities. tsgconsulting.comfda.gov

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and validated method for the quantitative analysis of diafenthiuron. ppqs.gov.inscribd.com A typical method involves:

Preparation of a Standard Solution: A precisely weighed amount of a high-purity diafenthiuron reference standard is dissolved in a suitable solvent to prepare a standard solution of known concentration. ppqs.gov.inscribd.com

Preparation of a Sample Solution: A known amount of the diafenthiuron formulation is dissolved in the same solvent to achieve a concentration similar to the standard solution. ppqs.gov.inscribd.com

Chromatographic Analysis: Both the standard and sample solutions are injected into the HPLC system. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. ppqs.gov.inscribd.com

Quantification: The content of diafenthiuron in the sample is calculated by comparing the peak area of the analyte in the sample chromatogram with the peak area of the standard. ppqs.gov.in

For the quantification of specific impurities, reference standards for those impurities are required. The methodology is similar, but the calibration is performed using the impurity standard.

Validation of analytical methods is a critical regulatory requirement and typically involves assessing the following parameters: hse.gov.ukeurl-pesticides.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. isca.me

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. isca.menih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a highly sensitive and specific technique used for the quantification of diafenthiuron and its metabolites at residue levels in various matrices. nih.govresearchgate.netsigmaaldrich.comresearchgate.net

Interactive Data Table: HPLC Method Parameters for Diafenthiuron Analysis

| Parameter | Typical Conditions | Reference |

| Instrument | HPLC with UV Detector | ppqs.gov.inscribd.com |

| Column | Nucleosil C18 (or equivalent) | ppqs.gov.in |

| Mobile Phase | Acetonitrile : Water (e.g., 80:20 v/v) | ppqs.gov.inscribd.com |

| Wavelength | 240 nm or 256 nm | ppqs.gov.inscribd.com |

| Flow Rate | 0.5 ml/min | ppqs.gov.in |

| Injection Volume | 10 µl | ppqs.gov.in |

| Column Temperature | 30°C | ppqs.gov.in |

Future Directions and Emerging Research Areas

Novel Impurity Identification and Characterization Techniques

The detection and structural analysis of impurities in diafenthiuron (B39198), which can be present in minute quantities, is a significant analytical challenge. eurl-pesticides.eu Emerging research focuses on developing more sensitive and specific analytical methods to overcome the limitations of current techniques, especially for impurities that may be toxicologically significant even at trace levels.

Modern analytical chemistry offers a suite of powerful tools for this purpose. Hyphenated chromatographic and spectroscopic techniques are at the forefront of impurity profiling. biomedres.us Advanced methods such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin Layer Chromatography (HPTLC) offer superior separation capabilities compared to traditional HPLC. nih.gov When coupled with mass spectrometry, these techniques become formidable tools for impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal for separating impurities from the active ingredient and providing mass information for identification. rroij.com The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS-MS) can provide exact mass measurements and fragmentation patterns, which are crucial for elucidating the structures of unknown impurities. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool, often used to confirm the structure of isolated impurities. rroij.comnih.gov Techniques like LC-NMR, which combines the separation power of liquid chromatography with the structure-elucidating capability of NMR, are becoming more common in impurity analysis. researchgate.net

For impurities that are difficult to identify or are present at very low concentrations, isolation is often a necessary step. Semi-preparative liquid chromatography is a technique used to isolate sufficient quantities of an impurity for full structural characterization. nih.gov The development of these advanced analytical methods is essential for a comprehensive understanding of the impurity profile of diafenthiuron. nih.gov

Predictive Modeling for Impurity Formation

A paradigm shift in impurity management involves moving from a reactive to a predictive approach. Instead of solely relying on detecting impurities after they are formed, emerging research focuses on predicting their formation during the synthesis and storage of diafenthiuron. This involves the use of computational tools and data mining.

AI-Assisted Prediction : Automated, interpretable impurity prediction workflows are being developed based on mining large chemical reaction databases. researchgate.net These systems can analyze the reaction conditions—including reactants, reagents, and solvents—to predict potential side-products and by-products. chemrxiv.org By creating an "inclusive set" of potential impurities, chemists can be better prepared to look for them in the final product. chemrxiv.org

Impurity Propagation Tracking : Predictive models can also track the fate of impurities from one manufacturing step to the next. chemrxiv.org An impurity formed in an early step can react further in subsequent steps to form "propagated impurities." chemrxiv.org Understanding these pathways is crucial for controlling the final impurity profile.

Data Mining and Reaction Templates : These predictive tools work by identifying analogue reactions in chemical databases and extracting reaction templates. researchgate.net These templates are then applied to the specific reactants and conditions used in diafenthiuron synthesis to forecast likely impurities. researchgate.net While these models can generate a large number of potential impurities, they provide a valuable starting point for analytical investigation. chemrxiv.org

The goal of this research is to build a comprehensive understanding of how and why impurities form, allowing for the optimization of the manufacturing process to minimize their presence from the outset.

Advanced Remediation Strategies for Impurities in the Environment

Pesticides and their impurities can contaminate soil and water, necessitating effective remediation strategies to mitigate environmental impact. researchgate.net Research is moving beyond traditional methods to more advanced and sustainable solutions. Remediation technologies are generally grouped into three categories: immobilization, destruction, and separation/concentration. epa.gov

Immobilization : These techniques aim to prevent the migration of contaminants. epa.gov Adsorption is a widely used and effective method, employing materials like activated carbon, biochar, and zeolites, which have a high affinity for organic compounds like pesticide impurities. nih.govnumberanalytics.com